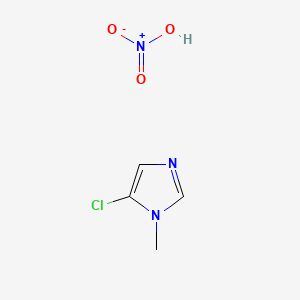
5-Chloro-1-methylimidazole nitrate
Overview
Description
5-Chloro-1-methylimidazole nitrate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the imidazole ring, with a nitrate group attached. It is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1-methylimidazole nitrate is the electron-rich iron (III) porphyrin complex . This complex plays a crucial role in the catalysis of the epoxidation of olefins .
Mode of Action
This compound interacts with its target, the electron-rich iron (III) porphyrin complex, to catalyze the epoxidation of olefins . This interaction results in the formation of an epoxide, a three-membered cyclic ether.
Biochemical Pathways
The compound’s action affects the olefin epoxidation pathway . The downstream effects of this pathway include the formation of epoxides, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Result of Action
The result of the action of this compound is the formation of epoxides . These epoxides are crucial intermediates in the synthesis of a variety of functional molecules used in pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes under high heat . It is also sparingly soluble in water but has some solubility in organic solvents . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methylimidazole nitrate typically involves the nitration of 5-Chloro-1-methylimidazole. One method includes mixing 5-Chloro-1-methylimidazole with nitric acid and performing azeotropic dehydration in toluene. The reaction is carried out at controlled temperatures, usually around 10°C, with a concentration of 60-70% nitric acid . After the reaction, the mixture is cooled, and the product is isolated by suction filtration.
Industrial Production Methods: For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of solvents and extraction agents like chloroform or methylene dichloride is common to facilitate the separation and purification of the product . The process is designed to be environmentally friendly, minimizing the release of harmful gases and allowing for the reuse of solvents and extraction agents.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methylimidazole nitrate undergoes various chemical reactions, including:
Substitution: Reactions where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction: Reactions involving the gain or loss of electrons, respectively.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are employed depending on the desired transformation.
Major Products: The major products formed from these reactions include various nitro-substituted imidazoles and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-1-methylimidazole nitrate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the chlorine and nitrate groups, resulting in different chemical properties and reactivity.
5-Chloro-1-methyl-4-nitroimidazole:
2-Methylimidazole: Substitution at the 2-position instead of the 1-position, leading to different chemical behavior.
Uniqueness: 5-Chloro-1-methylimidazole nitrate is unique due to the presence of both chlorine and nitrate groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous .
Properties
IUPAC Name |
5-chloro-1-methylimidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.HNO3/c1-7-3-6-2-4(7)5;2-1(3)4/h2-3H,1H3;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZZUWYNLCOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196468 | |
| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4531-53-7 | |
| Record name | 1H-Imidazole, 5-chloro-1-methyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4531-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-methyl-1H-imidazolium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-imidazolium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the improved synthesis of 5-Chloro-1-methyl-4-nitroimidazole described in the paper?
A1: The paper details an improved, four-step synthesis of 5-Chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate. Importantly, the researchers optimized two steps in the process:
- Amination: Replacing methylamine gas with a 30-40% methylamine aqueous solution significantly simplifies the reaction procedure. []
- Salt Formation: Isolating 5-chloro-1-methylimidazole nitrate crystals is achieved by introducing nitric acid to the acetone solution of the cyclization product. This method efficiently separates the desired compound. []
Q2: How was the synthesized 5-Chloro-1-methyl-4-nitroimidazole characterized in the study?
A2: The researchers confirmed the structure of the synthesized compound using the following spectroscopic techniques:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


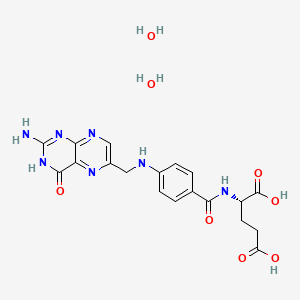
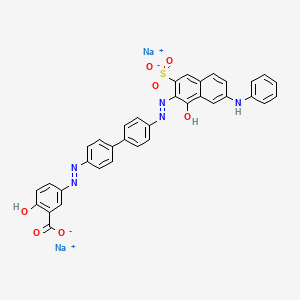
![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)


![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
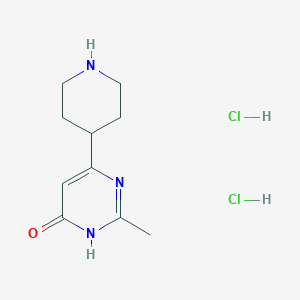
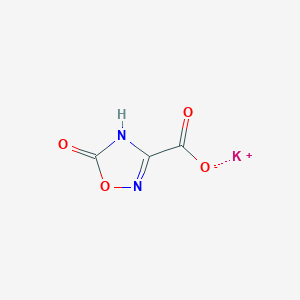

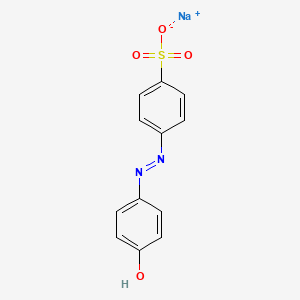

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)


